LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-
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Overview
Description
Luteinizing hormone-releasing hormone (LHRH) is a hormone that regulates the production of sex hormones such as estrogen and testosterone. N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)-, also known as Triptorelin, is a synthetic analogue of LHRH that is used in scientific research applications.
Mechanism of Action
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- works by binding to the LHRH receptor in the pituitary gland, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of sex hormones such as estrogen and testosterone.
Biochemical and Physiological Effects:
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- has several biochemical and physiological effects. It can induce ovulation in animals and increase the production of sex hormones. It can also reduce the production of sex hormones in patients with hormone-dependent cancers.
Advantages and Limitations for Lab Experiments
One advantage of using LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in lab experiments is that it is a synthetic analogue of LHRH, which means that it is more stable than the natural hormone. This makes it easier to work with in the lab. However, one limitation is that it can be expensive to synthesize and purify.
Future Directions
There are several future directions for the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in scientific research. One area of interest is the development of new cancer treatments that target the LHRH receptor. Another area of interest is the use of LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- in assisted reproductive technologies to improve the success rates of in vitro fertilization. Additionally, LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- could be used to study the effects of LHRH on other physiological processes, such as the immune system.
Synthesis Methods
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is synthesized using solid-phase peptide synthesis. This involves the coupling of amino acids in a stepwise manner to create the peptide sequence. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Scientific Research Applications
LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is used in scientific research to study the effects of LHRH on the reproductive system. It is used to induce ovulation in animals and to study the effects of LHRH on the pituitary gland. LHRH, N-Ac-2-Naphthyl-ala(1)-4-chloro-phe(2)-pyridyl-ala(3)-nicotinyl-lys(5,6)-isopropyl-lys(8)-alanh2(10)- is also used in cancer research to treat hormone-dependent cancers such as prostate cancer and breast cancer.
properties
CAS RN |
124361-52-0 |
---|---|
Molecular Formula |
C82H107ClN16O15 |
Molecular Weight |
1592.3 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C82H107ClN16O15/c1-50(2)41-65(75(106)94-64(26-11-12-37-87-51(3)4)81(112)99-40-18-27-70(99)80(111)90-52(5)82(113)114)95-74(105)63(25-10-14-39-89-72(103)60-23-17-36-86-48-60)92-73(104)62(24-9-13-38-88-71(102)59-22-16-35-85-47-59)93-79(110)69(49-100)98-78(109)68(45-56-19-15-34-84-46-56)97-77(108)67(43-54-29-32-61(83)33-30-54)96-76(107)66(91-53(6)101)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,87,100H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H,88,102)(H,89,103)(H,90,111)(H,91,101)(H,92,104)(H,93,110)(H,94,106)(H,95,105)(H,96,107)(H,97,108)(H,98,109)(H,113,114)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 |
InChI Key |
SIDCDUXXUUFBEQ-NBERXCRTSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Other CAS RN |
124361-52-0 |
sequence |
XXXSXXLXPA |
synonyms |
1-(N-Ac-2-naphthyl)-Ala-2-(4-chloro)-Phe-3-pyridyl-Ala-5,6-nicotinyl-Lys-8-isopropyl-Lys-10-AlaNH2-LHRH ANAPN-GnRH GnRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- LHRH, N(acetyl)-2-naphthylalanyl(1)-4-chlorophynylalanyl(2)-pyridylalanyl(3)-nicotinyllysyl(5,6)-isopropyllysyl(8)-alaninamide(10)- LHRH, N-Ac-2-naphthyl-Ala(1)-4-chloro-Phe(2)-pyridyl-Ala(3)-nicotinyl-Lys(5,6)-isopropyl-Lys(8)-AlaNH2(10)- |
Origin of Product |
United States |
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